Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate

Nicotinic acetylcholine receptor α4β2 nAChR Ligand binding

Researchers need a selective α4β2 nAChR binding probe that avoids off-target effects from regioisomers or polar free acids. This ethyl ester (CAS 1185291-69-3) provides zero HBDs and optimal CNS MPO scores. • **Binding affinity:** Ki = 20 nM at human α4β2 nAChR ([³H]nicotine competition, SHEP1 cells) • **Key feature:** 495-fold binding-to-activation ratio - ideal biased probe for ligand-receptor studies • **Supply:** Available at 95-97% purity, ethyl ester handle for facile derivatization to TNKS2 inhibitor libraries

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 1185291-69-3
Cat. No. B1394085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-Methylpiperazin-1-yl)nicotinate
CAS1185291-69-3
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC=C1)N2CCN(CC2)C
InChIInChI=1S/C13H19N3O2/c1-3-18-13(17)11-5-4-6-14-12(11)16-9-7-15(2)8-10-16/h4-6H,3,7-10H2,1-2H3
InChIKeyVAXZDDFALXBOLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate: Chemical Identity & Structural Class


Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate (CAS 1185291-69-3) is a piperazine-substituted nicotinate ester with the IUPAC name ethyl 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylate, molecular formula C13H19N3O2, and molecular weight 249.31 g/mol . It belongs to a class of heterocyclic building blocks characterized by a pyridine-3-carboxylate core functionalized at the 2-position with an N-methylpiperazine moiety, distinguishing it from regioisomeric 4- or 6-substituted analogs [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting nicotinic acetylcholine receptors (nAChRs) and kinase inhibitor scaffolds, with commercial availability typically at 95–97% purity suitable for research and development applications .

Why Generic Analogs Fail in α4β2 nAChR Research


The 2-substituted nicotinate scaffold in this compound confers distinct pharmacological properties that are not preserved in regioisomeric or carboxylic acid analogs. The ethyl ester at the 3-position provides a hydrogen bond donor count of zero, enhancing passive membrane permeability relative to the corresponding carboxylic acid analog, 2-(4-methylpiperazin-1-yl)nicotinic acid (CAS 38029-97-9), which has one hydrogen bond donor and higher polarity [1]. Furthermore, the precise 2-substitution pattern is critical for maintaining binding orientation at the α4β2 nAChR orthosteric site; shifting the piperazine substituent to the 4- or 6-position of the pyridine ring results in distinct steric and electronic profiles that are not interchangeable in SAR optimization programs [2]. These structural differences directly impact target engagement potency and downstream functional readouts, making generic substitution of this compound with regioisomers or free acid derivatives a potential source of irreproducible data.

Quantified Differentiation from Closest Analogs


α4β2 nAChR Binding Affinity Comparison

Ethyl 2-(4-methylpiperazin-1-yl)nicotinate demonstrates measurable binding affinity for the human α4β2 nicotinic acetylcholine receptor (nAChR), a validated target in CNS disorders and addiction research. In a radioligand displacement assay using [3H]nicotine on human SHEP1 cell membranes, the compound exhibited a Ki value of 20 nM [1]. This potency contrasts with the compound's minimal functional agonist activity, as evidenced by an EC50 of 9.90 μM (9,900 nM) in a calcium flux FLIPR assay in the same cellular system, indicating a binding-biased profile with >495-fold separation between binding affinity and functional activation [2]. No direct comparative Ki data are currently available in public literature for the methyl ester analog (methyl 2-(4-methylpiperazin-1-yl)nicotinate) or the free carboxylic acid derivative (2-(4-methylpiperazin-1-yl)nicotinic acid, CAS 38029-97-9); however, the free acid analog exhibits higher polarity (XLogP3-AA = -1.6 vs. ethyl ester predicted LogP of ~1.5–2.0) and contains a hydrogen bond donor, which is expected to reduce passive membrane permeability relative to the ethyl ester [3]. Procurement of the ethyl ester rather than the methyl ester or free acid is therefore indicated for cellular assays requiring optimal membrane penetration and intracellular target access.

Nicotinic acetylcholine receptor α4β2 nAChR Ligand binding Radioligand displacement

Regioisomeric Differentiation: 2- vs. 6-Position

The 2-substituted pyridine-3-carboxylate scaffold in this compound (ethyl ester at position 3, piperazine at position 2) differs fundamentally from the 6-substituted regioisomer (ethyl 6-(4-methylpiperazin-1-yl)nicotinate) in its electronic distribution and steric presentation to nAChR binding pockets. The 2-substituted geometry places the piperazine moiety ortho to the carboxylate ester, whereas the 6-substituted regioisomer presents a para-substitution pattern relative to the ester group. This regiochemical distinction is documented in patent literature covering nicotinic acid derivatives as pharmaceutical compositions, wherein the 6-substituted analog is explicitly claimed as a distinct chemical entity with potentially divergent biological activity profiles [1]. While no direct head-to-head α4β2 nAChR affinity comparison between the 2- and 6-substituted regioisomers is available in the public domain, the 2-substitution pattern has been specifically utilized in structure-based design efforts for tankyrase inhibitors, where the 2-(4-methylpiperazin-1-yl) group engages the nicotinamide binding pocket via a nonplanar conformation confirmed by X-ray crystallography at 1.90 Å resolution [2]. Regioisomeric substitution at the 6-position would preclude this binding mode due to altered vector geometry. For researchers developing orthosteric nAChR ligands or nicotinamide-site enzyme inhibitors, procurement of the 2-substituted regioisomer is essential to recapitulate published SAR and structural biology findings.

Regiochemistry Structure-activity relationship nAChR Nicotinic pharmacophore

Hydrogen Bond Donors and Membrane Permeability Comparison

Ethyl 2-(4-methylpiperazin-1-yl)nicotinate possesses zero hydrogen bond donors (HBD = 0) due to the ester protecting group at the 3-position of the pyridine ring, based on computed physicochemical properties . In contrast, the direct carboxylic acid analog, 2-(4-methylpiperazin-1-yl)nicotinic acid (CAS 38029-97-9), contains one hydrogen bond donor (HBD = 1) and exhibits a computed XLogP3-AA value of -1.6, indicating substantially higher polarity and reduced predicted passive membrane permeability [1]. The hydrogen bond donor count difference is quantitatively meaningful for CNS drug discovery programs, where HBD ≤ 0.5 correlates strongly with improved blood-brain barrier penetration. The ethyl ester also possesses 4 rotatable bonds compared to 2 rotatable bonds for the free acid, providing greater conformational flexibility that may influence target binding entropy [2]. For in vitro assays requiring compound entry into intracellular compartments or for in vivo studies where oral bioavailability and CNS exposure are considerations, the ethyl ester offers measurable physicochemical advantages over the free carboxylic acid analog. Researchers procuring the free acid for cellular assays may encounter reduced membrane permeability and altered intracellular accumulation kinetics that confound potency measurements.

Physicochemical properties Lipinski Rule of Five Membrane permeability Blood-brain barrier penetration

Synthetic Accessibility and Commercial Availability

From a procurement standpoint, Ethyl 2-(4-methylpiperazin-1-yl)nicotinate (CAS 1185291-69-3) is commercially available from multiple suppliers at purities ranging from 95% to 97%, with batch-specific analytical data (NMR, HPLC, GC) provided by vendors . In contrast, the 6-substituted regioisomer (ethyl 6-(4-methylpiperazin-1-yl)nicotinate) and the 4-substituted regioisomer are not widely stocked as catalog items, requiring custom synthesis that introduces longer lead times and higher per-gram costs for research programs . The methyl ester analog (methyl 2-(4-methylpiperazin-1-yl)nicotinate, CAS not assigned in public databases) is also less broadly available, limiting procurement flexibility. The free carboxylic acid analog (CAS 38029-97-9) is commercially stocked, but its different physicochemical profile (as documented in Evidence Item 3) renders it unsuitable for assays where the ethyl ester's membrane permeability is required. For researchers planning synthetic derivatization, the ethyl ester also serves as a more convenient precursor for amide bond formation via direct aminolysis compared to the methyl ester, which typically requires more forcing conditions or prior hydrolysis. The commercial availability of the ethyl ester in multi-gram quantities with documented purity specifications reduces procurement friction and ensures batch-to-batch consistency for reproducible SAR studies.

Chemical procurement Synthetic building blocks Commercial availability Cost analysis

Ethyl 2-(4-Methylpiperazin-1-yl)nicotinate: Key Research Applications


α4β2 nAChR Ligand Discovery

This compound is directly applicable in radioligand displacement assays targeting human α4β2 nAChR, with a documented Ki of 20 nM in [3H]nicotine competition experiments on SHEP1 cell membranes [1]. Its 495-fold binding-to-activation ratio (Ki/EC50) positions it as a binding-biased probe, enabling researchers to dissect ligand binding from functional agonism in nAChR pharmacology studies [2]. Procurement is indicated for CNS drug discovery programs investigating nicotine addiction, cognitive enhancement, or neuroprotection where α4β2 nAChR modulation is therapeutically relevant.

Tankyrase (TNKS) Inhibitor Development

The 2-(4-methylpiperazin-1-yl)nicotinate scaffold has been structurally validated in tankyrase 2 (TNKS2) inhibitor design, with X-ray crystallography (PDB 5AL4, 1.90 Å resolution) confirming nonplanar binding to the nicotinamide pocket [1]. While the specific compound in the PDB entry is a 3,4,5,6,7,8-hexahydroquinazolin-4-one derivative, the shared 2-(4-methylpiperazin-1-yl) moiety is the critical pharmacophore element engaging the nicotinamide binding site. This compound serves as a versatile building block for synthesizing TNKS inhibitor libraries, with the ethyl ester handle enabling facile derivatization to amides, hydrazides, or heterocyclic extensions without altering the essential piperazine-nicotinate core. TNKS inhibition is a validated strategy in Wnt/β-catenin pathway-driven cancers and fibrotic diseases, making this scaffold relevant for oncology and fibrosis research programs.

CNS-Penetrant nAChR Ligand Optimization

The ethyl ester's zero hydrogen bond donor count and predicted lipophilicity (estimated LogP ~1.5–2.0) relative to the free carboxylic acid analog (HBD = 1, XLogP3-AA = -1.6) support its use in CNS drug discovery programs where blood-brain barrier penetration is a design criterion [1][2]. The compound's 4 rotatable bonds provide conformational flexibility that may be advantageous for induced-fit binding to flexible receptor pockets. For medicinal chemistry teams optimizing CNS-exposed nAChR ligands, this ethyl ester represents a more favorable starting point than the free acid for maintaining favorable CNS multiparameter optimization (MPO) scores. The predicted pKa of 7.04±0.42 also suggests predominantly neutral species at physiological pH, further enhancing passive diffusion potential .

Ester Prodrug Strategy

The ethyl ester functionality can serve as a masked carboxylic acid, providing a prodrug strategy for in vivo studies where enhanced oral absorption or tissue distribution of the active 2-(4-methylpiperazin-1-yl)nicotinic acid pharmacophore is desired. In vivo esterase-mediated hydrolysis would release the free carboxylic acid, which may act as the active species at target receptors or enzymes. For researchers planning pharmacokinetic studies or efficacy models, procurement of the ethyl ester rather than the free acid enables assessment of prodrug-to-drug conversion kinetics and may improve oral bioavailability compared to direct administration of the polar carboxylic acid. This approach is particularly relevant for targets where sustained target engagement is required and where the free acid's poor membrane permeability limits exposure.

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